The compound has been identified as a potential inhibitor of osteoclast differentiation, a process crucial in bone resorption. [] Excessive osteoclast differentiation can lead to pathological bone loss and destruction, as observed in conditions like osteoporosis. This inhibitory effect makes 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methyl-2-pyridinyl)acetamide a valuable tool for studying bone metabolism and exploring therapeutic strategies for bone diseases. [https://www.semanticscholar.org/paper/728dddbc9586577f92c12518b6e08f1e508ff98c]
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methyl-2-pyridinyl)acetamide inhibits osteoclast differentiation by suppressing the expression of cathepsin K, a crucial protease for bone resorption. [] Interestingly, it does not affect the expression of other osteoclast-specific gene markers or interfere with RANKL signaling pathways, which are typically involved in osteoclast differentiation.
The primary application of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methyl-2-pyridinyl)acetamide identified in the provided literature is its potential use as a research tool for studying bone metabolism and osteoclast differentiation. [] By inhibiting cathepsin K expression and thus suppressing bone resorption, the compound can be used to investigate the role of cathepsin K in bone physiology and explore potential therapeutic strategies for bone diseases associated with excessive bone resorption, such as osteoporosis.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2